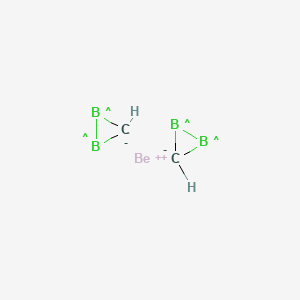
Beryllium bisdiboriran-3-ide-1,2-diyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium bisdiboriran-3-ide-1,2-diyl is a unique organometallic compound that features beryllium as the central metal atom coordinated to two diboriran-3-ide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium bisdiboriran-3-ide-1,2-diyl typically involves the reaction of beryllium chloride with diboriran-3-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Beryllium bisdiboriran-3-ide-1,2-diyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of beryllium hydrides.
Substitution: The diboriran-3-ide ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields beryllium oxide, while reduction can produce beryllium hydrides.
Scientific Research Applications
Beryllium bisdiboriran-3-ide-1,2-diyl has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism by which beryllium bisdiboriran-3-ide-1,2-diyl exerts its effects involves the coordination of the beryllium atom with the diboriran-3-ide ligands. This coordination creates a stable complex that can interact with other molecules through various pathways. The molecular targets and pathways involved include:
Metal-Ligand Interactions: The beryllium atom forms strong bonds with the ligands, which can influence the reactivity and stability of the compound.
Catalytic Activity: The compound can act as a catalyst by providing a reactive site for chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Beryllium bis(3-diboriranyl): Another beryllium-based compound with similar ligands.
Beryllium bis(3-diboriranyl)-1,2-diyl: A closely related compound with slight structural differences.
Uniqueness
Beryllium bisdiboriran-3-ide-1,2-diyl is unique due to its specific ligand coordination and the resulting properties. It offers distinct advantages in terms of stability and reactivity compared to other similar compounds. Its unique structure allows for specific applications in catalysis and materials science that are not possible with other beryllium compounds.
Properties
CAS No. |
60490-02-0 |
|---|---|
Molecular Formula |
C2H2B4Be |
Molecular Weight |
78.3 g/mol |
InChI |
InChI=1S/2CHB2.Be/c2*1-2-3-1;/h2*1H;/q2*-1;+2 |
InChI Key |
JTZAPZYFWVKFBI-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].[B]1[B][CH-]1.[B]1[B][CH-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















